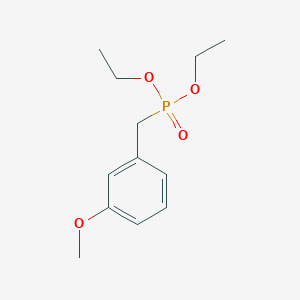

Diethyl 3-methoxybenzylphosphonate

Overview

Description

Diethyl 3-methoxybenzylphosphonate is a useful research compound. Its molecular formula is C12H19O4P and its molecular weight is 258.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Diethyl 3-methoxybenzylphosphonate derivatives have been explored for their effectiveness in corrosion inhibition. Studies have shown that certain phosphonate derivatives, such as diethyl (phenylamino)methyl phosphonate and its derivatives, demonstrate significant inhibitory effects on mild steel corrosion in hydrochloric acid, a process relevant to industrial applications like metal pickling. These compounds act as mixed-type inhibitors, with good surface adsorption properties and high inhibition efficiency, supported by both experimental and theoretical studies (Gupta et al., 2017) (Moumeni et al., 2020).

Organic Synthesis

In the realm of organic chemistry, this compound compounds are utilized in various synthetic routes. They are integral in the formation of aminophosphonic derivatives through hetero-Diels-Alder reactions, contributing to the development of compounds with potential medicinal applications. Their synthesis and properties have been explored, demonstrating their versatility in creating complex organic molecules (Monbaliu et al., 2010) (Netz & Seidel, 1992).

Analytical Chemistry

This compound and its derivatives have applications in analytical chemistry, particularly in the detection and quantification of specific ions and compounds. They have been employed in the creation of sensor devices for detecting Cr3+ ions and organophosphates, demonstrating the compound's versatility in chemical sensing applications (Singh et al., 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential in drug synthesis. For instance, they have been used in the synthesis of Alzheimer's disease imaging agents and antimalarial drugs, showcasing their utility in developing therapeutic agents (Ono et al., 2003) (Fokin et al., 2007).

Safety and Hazards

Diethyl 3-methoxybenzylphosphonate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the substance only in well-ventilated areas .

Mechanism of Action

Target of Action

Diethyl 3-methoxybenzylphosphonate is an experimental small molecule Similar compounds like diethyl phosphonate have been found to interact withDiacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s important to note that factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGMUQNGGBRXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442516 | |

| Record name | Diethyl 3-methoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60815-18-1 | |

| Record name | Diethyl 3-methoxybenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

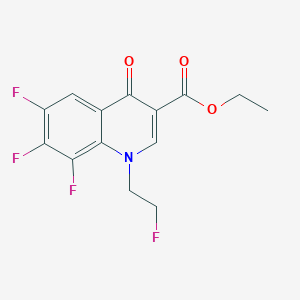

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)